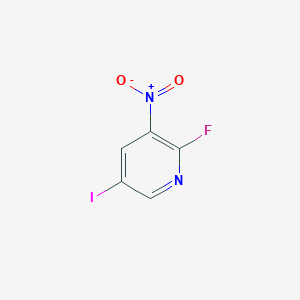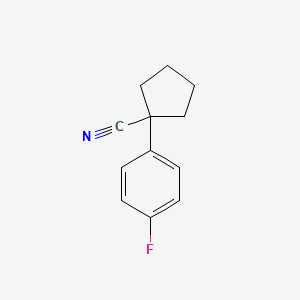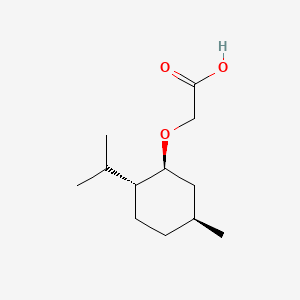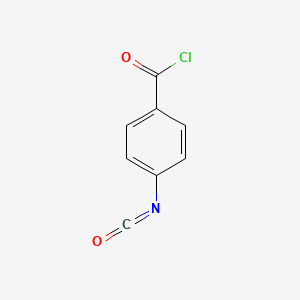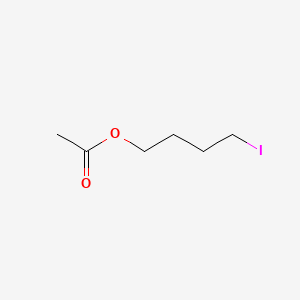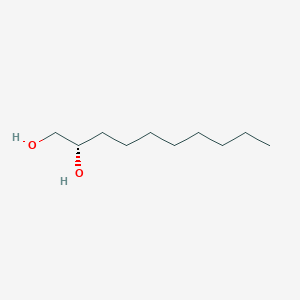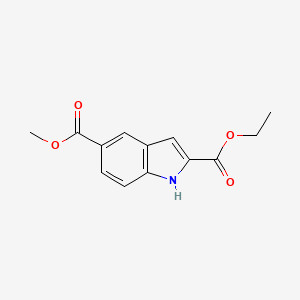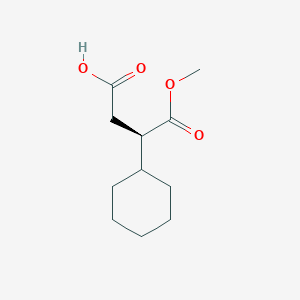
3-Benzoylpyrrole
Vue d'ensemble
Description
Phenyl(1H-pyrrol-3-yl)methanone, commonly referred to as PPM, is a heterocyclic compound composed of a pyrrole ring and a phenyl group. It is a colorless, volatile liquid that is soluble in organic solvents such as ethanol, acetone, and ethyl ether. PPM is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is also used in the production of dyes, fragrances, and flavors.
Applications De Recherche Scientifique
Découverte de médicaments et pharmacologie
Le 3-Benzoylpyrrole a montré un potentiel dans le domaine de la pharmacologie, notamment en tant qu'inhibiteur de la réductase des aldoses . Cette enzyme joue un rôle dans le développement de complications diabétiques en convertissant le glucose en sorbitol, et son inhibition est une cible thérapeutique. De plus, des dérivés du this compound ont été évalués pour leurs activités anti-inflammatoires , indiquant sa pertinence dans la conception de nouveaux médicaments anti-inflammatoires.
Science des matériaux
En science des matériaux, le this compound et ses dérivés ont été utilisés pour synthétiser des complexes de tricarbonylchrome . Ces complexes sont étudiés pour leurs effets électroniques et stériques, qui sont cruciaux pour développer de nouveaux matériaux avec des propriétés électroniques spécifiques.
Catalyse
Le rôle du this compound en catalyse a été exploré par le biais de ses dérivés, qui peuvent agir comme ligands dans des systèmes catalytiques . Ces systèmes sont essentiels pour accélérer les réactions chimiques, et les propriétés uniques des dérivés du this compound peuvent conduire au développement de catalyseurs plus efficaces et plus sélectifs.
Méthodes de synthèse
Le this compound est important en chimie organique synthétique, où il est utilisé pour créer divers dérivés du pyrrole . Ces dérivés sont des intermédiaires importants dans la synthèse de molécules organiques complexes, soulignant la polyvalence du composé dans les stratégies synthétiques.
Chimie verte
Le rôle du composé en chimie verte est en émergence, avec des recherches axées sur le développement de voies de synthèse sans protection . Cette approche s'aligne sur les principes de la chimie verte, visant à réduire les déchets et à éviter l'utilisation de substances dangereuses.
Enseignement de la chimie organique
Le this compound sert d'exemple d'hétérocycles aromatiques dans les contextes éducatifs, aidant les étudiants à comprendre la structure et la réactivité de ces composés . Il illustre le concept d'aromaticité et ses implications en chimie organique.
Mécanisme D'action
Target of Action
3-Benzoylpyrrole, also known as phenyl(1H-pyrrol-3-yl)methanone or 3-benzoyl-1H-pyrrole, is a compound that has been synthesized based on the structures of insecticidal chlorfenapyr and antibiotic natural pyrrolomycins . The primary targets of this compound are the components involved in oxidative phosphorylation .
Mode of Action
The mode of action of this compound involves its interaction with the components of oxidative phosphorylation . This compound, along with its parent compounds, possesses weak acidity and high lipophilicity, the two characteristic properties for uncouplers of oxidative phosphorylation . Therefore, they can uncouple respiratory electron transport and ATP synthesis within mitochondria, eventually leading to energy deficiency in the biological cell .
Biochemical Pathways
The primary biochemical pathway affected by this compound is oxidative phosphorylation . By uncoupling respiratory electron transport and ATP synthesis, this compound disrupts the normal functioning of this pathway, leading to a lack of energy within the cell .
Pharmacokinetics
Its high lipophilicity suggests that it may be readily absorbed and distributed within the body .
Result of Action
The primary result of the action of this compound is the disruption of energy production within the cell . By uncoupling oxidative phosphorylation, it causes a deficiency in ATP, the primary energy currency of the cell . This leads to cell death, which is the basis for its insecticidal and acaricidal activity .
Propriétés
IUPAC Name |
phenyl(1H-pyrrol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-11(10-6-7-12-8-10)9-4-2-1-3-5-9/h1-8,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNSKSWTLGZGAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CNC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378296 | |
| Record name | 3-Benzoylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7126-41-2 | |
| Record name | 3-Benzoylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3,3'-Bipyridine]-2,2'-dicarboxylic acid](/img/structure/B1586665.png)


